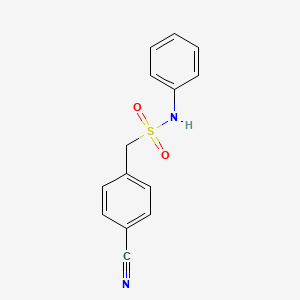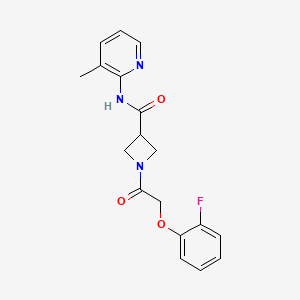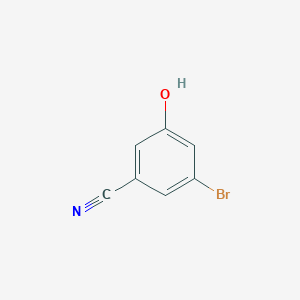
1-(4-cyanophenyl)-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Phenylmethanesulfonamide Derivatives : The study by Yu. A. Aizina, G. Levkovskaya, and I. Rozentsveig (2012) focused on the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrating the high reactivity of the product in alkylation reactions with various organic compounds. This research highlights the potential for creating a wide range of phenylmethanesulfonamide derivatives with diverse applications in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).
Preparation and Properties of Polymer Membranes : Meimei Guo et al. (2010) synthesized novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents, which were used to create proton exchange membranes for fuel cell applications. Their research showed that the sulfonation and hydrolysis of these polymers lead to membranes with high proton conductivities, showcasing the material's potential in energy applications (Guo et al., 2010).
Electron-Transfer Reactions in Organic Chemistry : The study by E. Hasegawa et al. (1997) explored the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research contributes to understanding the mechanisms of electron-transfer reactions in organic compounds, highlighting the potential applications in organic synthesis and the development of new chemical reactions (Hasegawa et al., 1997).
Applications in Catalysis and Enzyme Inhibition
Asymmetric Cyclopropanation Catalysis : H. Davies et al. (1996) conducted a study on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This research is significant for its contribution to asymmetric synthesis, particularly in the practical enantioselective synthesis of cyclopropane-based amino acids, which are valuable in various chemical and pharmaceutical applications (Davies et al., 1996).
Carbonic Anhydrase Inhibitors : J. Winum et al. (2006) researched the development of carbonic anhydrase inhibitors using N-cyanomethyl aromatic sulfonamides. This study is crucial for medicinal chemistry, particularly in designing new inhibitors targeting various human isoforms of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes (Winum et al., 2006).
Mecanismo De Acción
Target of Action
1-(4-cyanophenyl)-N-phenylmethanesulfonamide is a complex compound with potential therapeutic applicationsSimilar compounds have been found to target enzymes like phosphodiesterase 4 (pde4) and aromatase-sulfatase . These enzymes play crucial roles in various biological processes, including inflammation and hormone regulation .
Mode of Action
For instance, Crisaborole, an oxaborole compound, inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . Another compound, a derivative of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, acts as a dual aromatase and sulfatase inhibitor .
Biochemical Pathways
For example, Crisaborole’s inhibition of PDE4 affects inflammatory cytokine production . On the other hand, dual aromatase and sulfatase inhibitors can impact hormone synthesis and metabolism .
Result of Action
For instance, Crisaborole improves disease severity and reduces the risk of infection and symptoms in patients with atopic dermatitis . Dual aromatase and sulfatase inhibitors can potentially impact hormone-dependent conditions .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-cyanophenyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGAIBOENDKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)


![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)
![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)

![2-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2509986.png)
![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)

